2-ethoxy-N-(4-iodophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-N-(4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYSFJGWZNPKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970945 | |
| Record name | 2-Ethoxy-N-(4-iodophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-41-1 | |
| Record name | 2-Ethoxy-N-(4-iodophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Radioiododestannylation:this is One of the Most Frequently Used Methods for Radioiodinating Aromatic Rings.acs.orgit Involves a Two Step Process:
Precursor Synthesis: The non-radioactive iodo-compound is first converted to a trialkyltin precursor, such as 2-ethoxy-N-(4-(tributylstannyl)phenyl)benzamide. This is typically achieved by reacting the iodo- or bromo-analogue with a hexaalkylditin compound in the presence of a palladium catalyst.
Radioiodination: The stannylated precursor is then subjected to electrophilic substitution with a radioiodide source (e.g., Na[¹²³I]I or Na[¹²⁵I]I). The reaction is carried out in the presence of a mild oxidizing agent, such as hydrogen peroxide, N-chlorosuccinimide (NCS), or Iodogen®, to generate an electrophilic radioiodine species. acs.org This method has been successfully used to prepare various radiolabeled benzamides and other imaging agents with high radiochemical yields. nari.org.twrug.nl
Copper Mediated Halogen Exchange:this Method Provides an Alternative to Organotin Precursors.
Precursor Synthesis: A bromo-analogue, 2-ethoxy-N-(4-bromophenyl)benzamide, serves as the precursor.
Radioiodination: The radioiodine isotope is introduced via a nucleophilic substitution reaction, where the bromine atom is exchanged for a radioiodine atom. This reaction is typically catalyzed by copper(I) salts, which facilitate the nucleophilic attack of the radioiodide. researchgate.net This technique has been effectively applied to the synthesis of various positional isomers of N-(dialkylaminoethylene)-[¹²³I]iodobenzamides, achieving high radiochemical yields of 80-95%. researchgate.net
The choice between these methods depends on factors such as the stability of the precursor, desired specific activity, and ease of purification. A summary of reaction parameters for analogous compounds is presented in Table 1.
| Method | Precursor Type | Typical Reagents | Isotopes | Reported Yields (for Analogues) | Reference |
|---|---|---|---|---|---|
| Iododestannylation | Tributylstannyl derivative | Na[*I]I, H₂O₂, HCl | ¹²³I, ¹²⁵I | 42-45% | nari.org.tw |
| Copper-Assisted Halogen Exchange | Bromo-derivative | Na[¹²³I]I, Cu(I) catalyst | ¹²³I | 80-95% | researchgate.net |
| Iododestannylation (Prosthetic Group) | Stannylated benzamide | Na[¹²⁵I]I, Chloramine-T | ¹²⁵I | ~72% | rug.nl |
For any radiopharmaceutical, ensuring high radiochemical purity (RCP) is critical to guarantee that the detected radioactivity corresponds to the target compound, thereby ensuring image quality and diagnostic accuracy. rug.nl Radiochemical impurities can lead to unnecessary radiation exposure to non-target organs. ethernet.edu.et
Radiochemical Purity (RCP) Analysis: The RCP of radiolabeled 2-ethoxy-N-(4-iodophenyl)benzamide would be determined using standard chromatographic techniques.
Thin-Layer Chromatography (TLC): Instant thin-layer chromatography (ITLC) is a rapid method used to separate the desired radiolabeled benzamide from common impurities, primarily free radioiodide. rug.nlgla.ac.uk By using appropriate stationary and mobile phases, the different components migrate to distinct positions on the chromatography strip, allowing for their quantification with a radiation detector.
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a more precise method that provides excellent resolution of the product from the precursor, unlabeled compound, and other radiolabeled byproducts. It is the gold standard for determining RCP and specific activity.
For radiolabeled benzamide analogues, RCP values typically exceed 95% after purification. researchgate.netresearchgate.net
Stability: The stability of the radiolabeled compound is crucial for its shelf-life and in vivo integrity. The primary concern is deiodination, the cleavage of the radioiodine from the molecule.
In Vitro Stability: The stability in the final formulation and in plasma can be assessed by analyzing samples via HPLC or TLC at various time points after preparation. The aryl C–I bond in N-(iodophenyl)benzamide structures is generally robust. researchgate.net
In Vivo Stability: Low in vivo stability leads to the accumulation of free radioiodide in tissues with high iodine uptake, such as the thyroid and stomach, which can obscure images and increase radiation burden to those organs. researchgate.net Studies on analogous radioiodinated benzamides have shown good in vivo stability, a favorable characteristic for imaging agents. acs.org
Factors influencing stability include the formulation's pH, temperature, and the presence of antioxidants, which can mitigate radiolysis (decomposition due to radiation).
| Compound Type | Isotope | Radiochemical Purity (Post-Purification) | Key Findings on Stability | Reference |
|---|---|---|---|---|
| N-(4-(piperazin-1-yl)butyl)-benzamide | ¹²³I | >95% | Demonstrated significant accumulation in the brain, suggesting good in vivo stability of the radiolabel. | researchgate.net |
| N-(dialkylaminoethylene)-iodobenzamide | ¹²³I | Not specified | Metabolites were primarily iodohippuric acid, indicating the C-I bond remained intact during initial metabolism. | researchgate.net |
| N-(2-(diethylamino)ethyl)-quinoxaline-carboxamide | ¹²³I, ¹²⁵I, ¹³¹I | 97% | Favorable in vivo pharmacokinetic profile reported for therapy applications. | researchgate.net |
Advanced Structural Elucidation and Conformational Analysis of 2 Ethoxy N 4 Iodophenyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 2-ethoxy-N-(4-iodophenyl)benzamide, a suite of one-dimensional and multi-dimensional NMR experiments has been pivotal in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts, thus mapping the complete atomic connectivity.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment
Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of complex molecular structures. princeton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would confirm the connectivity within the ethoxy group (the triplet-quartet system) and the aromatic protons on both the benzamide (B126) and iodophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the methylene (B1212753) protons of the ethoxy group will show a cross-peak to the corresponding methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. Key HMBC correlations for this compound would include correlations from the ethoxy protons to the aromatic ring, and from the amide proton to carbons in both aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com This technique is instrumental in determining the preferred conformation and stereochemistry of the molecule. For instance, NOESY can elucidate the spatial relationship between the ethoxy group and the adjacent aromatic ring, as well as the relative orientation of the two aromatic rings.
A complete assignment of the ¹H and ¹³C NMR spectra is fundamental for a detailed structural analysis. The chemical shifts are influenced by the electronic environment of each nucleus. ucl.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| Ethoxy -CH₂- | ~4.1 (q) | ~64 | C=O, Ar-C | Ethoxy -CH₃, Ar-H |
| Ethoxy -CH₃ | ~1.4 (t) | ~15 | Ethoxy -CH₂ | Ethoxy -CH₂ |
| Amide -NH- | ~8.5 (s) | - | C=O, Ar-C (both rings) | Ar-H (iodophenyl), Ar-H (benzamide) |
| Benzamide Ring | 7.0 - 7.8 (m) | 115 - 135 | C=O, Ethoxy -CH₂ | Amide -NH, Ethoxy protons |
| Iodophenyl Ring | 7.6 - 7.8 (d) | 90 - 140 | C=O | Amide -NH |
| Carbonyl C=O | - | ~165 | Amide -NH, Ar-H | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions. 'q' denotes a quartet, 't' a triplet, 's' a singlet, 'm' a multiplet, and 'd' a doublet.
Dynamic NMR Spectroscopy for Investigating Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of conformational changes in molecules. montana.edu For this compound, restricted rotation around the amide C-N bond and the C-C bonds connecting the aromatic rings can lead to the existence of different conformers.
By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. copernicus.org At low temperatures, where the exchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. mdpi.com
The analysis of these temperature-dependent line shape changes allows for the determination of the activation energy (ΔG‡) for the rotational barriers. mdpi.comresearchgate.net This information is crucial for understanding the flexibility of the molecule and the relative stability of its different conformations. For benzamide derivatives, the rotational barrier around the amide bond is typically significant due to the partial double bond character. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions.
Analysis of Characteristic Vibrational Modes of the Amide and Aryl Moieties
FT-IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. libretexts.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | 3300 - 3500 |
| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethoxy | 2850 - 3000 |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 |
| N-H Bend (Amide II) | Amide | 1510 - 1570 |
| C=C Stretch | Aromatic Ring | 1400 - 1600 |
| C-O Stretch | Ether (Ethoxy) | 1000 - 1300 |
| C-I Stretch | Iodophenyl | 500 - 600 |
The position, intensity, and shape of these bands provide a fingerprint of the molecule. The amide I (primarily C=O stretch) and amide II (a combination of N-H bend and C-N stretch) bands are particularly diagnostic for the amide linkage. esisresearch.org The presence of both aromatic and aliphatic C-H stretching vibrations confirms the structure.
Probing Intermolecular Interactions via Spectroscopic Shifts
Intermolecular interactions, such as hydrogen bonding, can significantly influence the vibrational frequencies. In the solid state, the N-H group of the amide can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor. This intermolecular hydrogen bonding typically leads to a red shift (a shift to lower wavenumbers) and broadening of the N-H and C=O stretching bands in the FT-IR spectrum. aps.org
By comparing the spectra of this compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the extent of intermolecular hydrogen bonding can be assessed. Shifts in the vibrational frequencies can provide evidence for the formation of dimers or larger aggregates in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. scispace.comnih.gov
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), which can be used to confirm its elemental formula (C₁₅H₁₄INO₂). lookchem.com
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. libretexts.org The analysis of these fragment ions provides valuable structural information. miamioh.edu
Table 3: Plausible Fragmentation Pathways for this compound in Mass Spectrometry
| m/z of Fragment | Proposed Fragment Structure | Fragmentation Pathway |
| [M - C₂H₅]⁺ | [C₁₃H₉INO₂]⁺ | Loss of the ethyl group from the ethoxy moiety. |
| [C₇H₅O]⁺ | Benzoyl cation | Cleavage of the amide C-N bond. |
| [C₆H₄I]⁺ | Iodophenyl cation | Cleavage of the amide C-N bond. |
| [M - I]⁺ | [C₁₅H₁₄NO₂]⁺ | Loss of the iodine atom. |
The relative abundance of these fragment ions can help to confirm the connectivity of the molecule. For example, the presence of a strong peak corresponding to the benzoyl cation would support the benzamide substructure. The fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural confirmation. lcms.cz
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of a compound and to determine its fragmentation pathways upon collision-induced dissociation (CID). While a specific experimental MS/MS spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of benzamides and related aromatic compounds. scispace.com
The analysis begins with the ionization of the molecule, typically forming a molecular ion [M]+• with an m/z (mass-to-charge ratio) of 367.18. Subsequent fragmentation in the collision cell would likely proceed through several key pathways, primarily involving the cleavage of the amide bond, the ethoxy group, and the carbon-iodine bond.
Expected Fragmentation Pathways:
Amide Bond Cleavage: The most common fragmentation for amides is the cleavage of the C-N bond. This can occur in two ways:
Formation of the 2-ethoxybenzoyl cation (m/z 149.06) through the loss of the 4-iodoaniline (B139537) radical.
Formation of the 4-iodophenylaminyl radical cation, though the charge is more likely to be retained on the acyl fragment.
Cleavage adjacent to the Carbonyl Group: Scission of the bond between the carbonyl carbon and the ethoxy-substituted phenyl ring would yield a 2-ethoxyphenyl cation (m/z 121.06) and a neutral radical, or a 4-iodophenyl isocyanate molecule (m/z 245.95) following rearrangement.
Loss of the Ethoxy Group: Fragmentation can be initiated by the loss of the ethoxy group from the 2-ethoxybenzoyl portion of the molecule. This can happen via the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 338.13 or through the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible, to yield an ion at m/z 339.15.
Carbon-Iodine Bond Fission: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I), resulting in a fragment ion at m/z 240.08.
These predicted pathways provide a basis for structural confirmation. The presence of ions corresponding to these m/z values in an experimental spectrum would serve as strong evidence for the identity of this compound.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Proposed Fragment Ion | m/z (Calculated) | Proposed Neutral Loss |
|---|---|---|
| [C₁₅H₁₄INO₂]+• (Molecular Ion) | 367.18 | - |
| [C₉H₉O₂]+ | 149.06 | •C₆H₅IN |
| [C₆H₄I]+ | 202.94 | C₉H₁₀NO₂• |
| [C₁₅H₁₄NO₂]+ | 240.08 | •I |
| [C₇H₅O]+ | 105.03 | •C₂H₅O, C₆H₄IN• |
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. It allows for the precise determination of bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in the crystal lattice.
Determination of Unit Cell Parameters and Space Group Symmetry
While a specific crystal structure for this compound has not been found in the searched literature, analysis of closely related benzamide structures allows for a reasoned prediction of its crystallographic parameters. semanticscholar.orgresearchgate.net Benzamide derivatives frequently crystallize in centrosymmetric monoclinic space groups, such as P2₁/c, or orthorhombic space groups like Pbca. researchgate.netscience.gov The unit cell is the basic repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ).
Table 2: Plausible Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.5 |
| b (Å) | ~8.3 |
| c (Å) | ~12.5 |
| α (°) | 90 |
| β (°) | ~96 |
| γ (°) | 90 |
| Volume (ų) | ~1180 |
| Z (Molecules per unit cell) | 4 |
Detailed Analysis of Molecular Conformation and Torsion Angles in the Crystal Lattice
In similar structures, the two phenyl rings are typically twisted with respect to each other. semanticscholar.org The ethoxy group is likely to be nearly coplanar with its attached benzene (B151609) ring to maximize conjugation, although some out-of-plane rotation is possible to minimize steric hindrance. nih.gov
Table 3: Key Predicted Torsion Angles for this compound
| Atoms Defining Torsion Angle | Description | Expected Angle (°) |
|---|---|---|
| O=C-N-C(iodo-ring) | Amide bond planarity | ~180 |
| C(ethoxy-ring)-C-N-C(iodo-ring) | Twist of iodo-phenyl ring relative to amide | Variable, ~20-50 |
| C-C(ethoxy-ring)-O-C | Orientation of ethoxy group | ~0 or ~180 |
| C(carbonyl)-C(ethoxy-ring)-C(ethoxy-ring)-C | Twist of ethoxy-phenyl ring relative to amide | Variable, ~10-40 |
Investigation of Crystal Packing Motifs and Intermolecular Interactions
The crystal packing of this compound would be governed by a combination of intermolecular forces that dictate the supramolecular architecture. rsc.org
N–H···O Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the amide N–H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This interaction typically leads to the formation of one-dimensional chains or dimeric motifs. science.govmdpi.com
Halogen Bonding: The iodine atom on the phenyl ring is a potent halogen bond donor. It is highly probable that a short I···O interaction exists between the iodine and the carbonyl oxygen of a neighboring molecule. mdpi.com This type of interaction is directional and can significantly influence the crystal packing, sometimes competing with or complementing the primary hydrogen bonds.
π–π Stacking: The two electron-rich aromatic rings can engage in π–π stacking interactions, further stabilizing the crystal lattice. These can be either face-to-face or offset arrangements.
The interplay of these diverse interactions results in a complex and stable three-dimensional network.
Polymorphism Studies and Crystal Engineering Approaches
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. The existence of multiple, strong interaction sites in this compound—namely the hydrogen-bonding amide group and the halogen-bonding iodine atom—creates a high potential for polymorphism. researchgate.net
Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different intermolecular interaction motifs. For instance, one polymorph might be dominated by N–H···O hydrogen-bonded chains, while another might feature a packing arrangement primarily directed by I···O halogen bonds. rsc.orgmdpi.com The presence of a flexible ethoxy group also adds to the conformational variability that can be captured in different crystal forms.
Crystal engineering approaches could be employed to systematically explore and control this potential polymorphism. By introducing co-formers (other molecules) that can specifically interact with the hydrogen bond donor/acceptor sites or the iodine atom, it may be possible to generate novel crystalline phases (cocrystals) with tailored solid-state properties. The study of polymorphism is crucial as different polymorphs of a substance can exhibit different physical properties. The existence of multiple crystalline forms for related iodo-phenylamino-benzamide compounds has been noted in patent literature, lending support to the likelihood of polymorphism for this compound. google.comgoogle.com
Computational and Theoretical Investigations of 2 Ethoxy N 4 Iodophenyl Benzamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of molecules. These methods are instrumental in understanding the geometry, stability, and reactivity of 2-ethoxy-N-(4-iodophenyl)benzamide at an atomic level.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
The geometry of this compound was optimized using DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p). sci-hub.se This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the global energy minimum. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
| Parameter | Bond | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |
|---|---|---|---|---|---|
| C=O | C7=O1 | 1.23 | C-N-C | C7-N1-C8 | 127.0 |
| C-N (amide) | C7-N1 | 1.36 | O=C-N | O1-C7-N1 | 122.5 |
| C-C (aryl-amide) | C2-C7 | 1.50 | C-C-O | C2-C(ethoxy)-O(ethoxy) | 117.5 |
| N-C (aryl) | N1-C8 | 1.41 | C-C-I | C10-C11-I | 119.8 |
| C-I | C11-I | 2.10 | Dihedral | O1-C7-C2-C3 | ~30 |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. scispace.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. aimspress.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the ethoxy-substituted benzamide (B126) ring and the amide linkage, which have lone pairs of electrons. The LUMO is likely distributed over the entire molecule, particularly the π-systems of the aromatic rings. The presence of the iodine atom can also influence the FMOs. In related benzamides, the HOMO and LUMO energy levels are typically in the range of -6 to -7 eV and -1 to -2 eV, respectively, leading to an energy gap of around 4 to 5 eV. sci-hub.sesemanticscholar.org
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I): Approximately -EHOMO
Electron Affinity (A): Approximately -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ).
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 1.80 |
| Chemical Hardness (η) | 2.35 |
| Electronegativity (χ) | 4.15 |
Electrostatic Potential Surface (ESP) Analysis for Understanding Interaction Sites
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net The ESP map plots the electrostatic potential onto the electron density surface.
In the ESP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected around the carbonyl oxygen and the ethoxy oxygen, which possess lone pairs of electrons. researchgate.net Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. These are typically found around the amide hydrogen (N-H) and the hydrogens of the aromatic rings. researchgate.net The iodine atom, being electronegative, will also influence the ESP, creating a region of slightly negative potential, but it can also engage in halogen bonding, a type of non-covalent interaction. The ESP analysis is crucial for understanding how the molecule might interact with biological targets like proteins.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for exploring the different conformations a flexible molecule like this compound can adopt and how these conformations are influenced by its environment. nih.gov
Exploration of Rotational Preferences Around Amide and Aryl Bonds
Amide Bond (C(O)-N) Rotation: The amide bond has a partial double bond character due to resonance, which results in a significant rotational barrier (typically 15-20 kcal/mol). oup.comcdnsciencepub.com This restricted rotation leads to the existence of cis and trans conformers, with the trans conformation being overwhelmingly more stable in most cases. MD simulations can quantify the energy barrier and the relative populations of these conformers.
Aryl Bond Rotations: The rotation around the C(aryl)-C(O) bond determines the orientation of the ethoxy-substituted phenyl ring relative to the amide plane. The barrier for this rotation is generally lower than for the amide bond but can be influenced by the ortho-ethoxy group, which may sterically hinder free rotation. nsf.govacs.org Similarly, the rotation around the N-C(aryl) bond dictates the orientation of the 4-iodophenyl ring. The interplay of these rotations defines the molecule's conformational landscape. Metadynamics, a specialized MD technique, can be employed to explore these rotational energy surfaces and identify the most stable conformations. mdpi.com
| Rotational Bond | Estimated Energy Barrier (kcal/mol) | Note |
|---|---|---|
| C(O)-N (Amide) | 16 - 19 | High barrier due to partial double bond character. |
| C(aryl)-C(O) | 4 - 7 | Moderately hindered by the ortho-ethoxy group. |
| N-C(aryl) | 3 - 5 | Relatively low barrier, allowing for flexibility. |
Solvation Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent it is in. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov
In a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the amide group's carbonyl oxygen and N-H proton. nih.gov This can affect the strength of intramolecular hydrogen bonds and alter the preference for certain conformations. For instance, conformations that are stable in a vacuum or a nonpolar solvent due to internal hydrogen bonding might become less favorable in water as the molecule opens up to interact with water molecules. nih.govacs.org
In a polar aprotic solvent like DMSO, the interactions will be different. DMSO is a strong hydrogen bond acceptor (at its oxygen atom) but not a donor. acs.org This can lead to different conformational preferences compared to water. MD simulations can track changes in the key dihedral angles and the radial distribution functions of solvent molecules around the solute to provide a detailed picture of the solvation shell and its impact on the molecule's structure and dynamics.
Prediction and Validation of Spectroscopic Data through Theoretical Calculations
Computational chemistry offers a robust framework for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. Density Functional Theory (DFT) is a cornerstone of this approach, providing a balance between accuracy and computational cost. nih.gov
For a molecule like this compound, DFT calculations, often using functionals like B3LYP with various basis sets, can be employed to optimize the molecular geometry and predict vibrational frequencies (Infrared and Raman spectra). nih.govresearchgate.net The calculated wavenumbers are often scaled to correct for anharmonicity and the approximate nature of the theoretical method, leading to a strong correlation with experimental spectra. mdpi.com This comparison helps in the definitive assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the amide, the C-O-C vibrations of the ethoxy group, and the various aromatic C-H and C-C vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net Theoretical calculations can help resolve ambiguities in experimental spectra and provide a deeper understanding of the electronic environment of each atom.
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also readily calculated. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and can be used to predict the electronic absorption spectra (UV-Vis) of the molecule, indicating the wavelengths of maximum absorption corresponding to electronic transitions. nih.govresearchgate.net
Table 1: Illustrative Comparison of Experimental vs. Theoretical Vibrational Frequencies for a Benzamide Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3345 | 3557 | Amide N-H vibration |
| C=O Stretch | 1695 | 1713 | Amide carbonyl group |
| C-N Stretch | 1457-846 | 1455-822 | Carbon-Nitrogen vibration |
Note: This table is illustrative and based on data for a different but related compound to demonstrate the principle of comparing experimental and theoretical data. Specific data for this compound is not available. mdpi.com
Advanced Bonding Analysis (e.g., QTAIM, NBO) for Detailed Insight into Intramolecular and Intermolecular Interactions
To move beyond molecular structure and delve into the intricacies of chemical bonding, advanced computational analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to define atoms and the bonds between them. researchgate.net By locating bond critical points (BCPs) where the electron density is at a minimum between two atoms, one can characterize the nature of the chemical bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly insightful. For covalent bonds, ρ is high and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds or van der Waals forces, ρ is low and ∇²ρ is positive. grafiati.com This analysis would be invaluable for characterizing the intramolecular hydrogen bond that may form between the amide N-H and the ethoxy oxygen in this compound, as well as any intermolecular interactions in its crystal lattice.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals. researchgate.netuni-muenchen.de This method provides a quantitative picture of bonding and allows for the investigation of charge transfer and hyperconjugative interactions. mdpi.com
A key feature of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For example, in a molecule like this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n → π*), a key factor in the stability and chemistry of amides. It would also detail interactions involving the ethoxy group and the iodophenyl ring, providing a comprehensive understanding of the electronic structure. taylorandfrancis.com
Table 2: Example of NBO Analysis Output for Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | σ* C-C | 5.5 | Lone Pair -> Antibonding Sigma |
| σ C-H | σ* C-C | 2.1 | Sigma -> Antibonding Sigma |
| π C=O | π* C=C | 18.2 | Pi -> Antibonding Pi |
Note: This table is a generic representation of NBO results to illustrate the type of data generated. Specific data for this compound is not available.
Chemical Reactivity, Derivatization, and Mechanistic Studies of 2 Ethoxy N 4 Iodophenyl Benzamide
Reactions Involving the Iodo- Moiety: Transition Metal-Catalyzed Cross-Coupling
The carbon-iodine bond in 2-ethoxy-N-(4-iodophenyl)benzamide is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating aryl-aryl bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. tcichemicals.com This reaction is widely used due to its mild conditions and the commercial availability of a diverse range of boronic acids and their derivatives. nih.gov For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the phenyl ring attached to the amide nitrogen.
The general reaction scheme involves the coupling of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. tcichemicals.com For instance, robust NHC-palladacycles have shown high catalytic activity in the Suzuki-Miyaura cross-coupling of amides. researchgate.net
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-120 | Good to Excellent |
| CataXCium A Pd G3 | None | K₃PO₄ | Toluene | 90 | Good to Excellent nih.gov |
This table presents typical conditions and is not specific to this compound, but is representative for aryl iodides.
Sonogashira Coupling for Alkynylation
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov This reaction is instrumental for introducing alkynyl groups, which are valuable building blocks in pharmaceuticals and materials science. rsc.org In the case of this compound, Sonogashira coupling enables the attachment of various alkyne fragments.
The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov However, copper-free protocols have been developed to avoid the formation of undesired alkyne homocoupling products. rsc.org The choice of solvent can significantly impact the reaction rate and yield, with both polar and non-polar solvents being employed. lucp.net
Table 2: Conditions for Sonogashira Coupling of Aryl Iodides
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. to Reflux |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Room Temp. to 100°C |
| Pd-complex-C2 | None | K₂CO₃ | Isopropanol | Room Temp. rsc.org |
This table provides general conditions for Sonogashira coupling and is not exhaustive for this compound.
Heck and Negishi Reactions for Olefinic and Alkyl Coupling
The Heck reaction offers a method for the arylation of alkenes, while the Negishi coupling enables the formation of carbon-carbon bonds between organohalides and organozinc compounds. wikipedia.orgorganic-chemistry.org Both reactions are catalyzed by transition metals, typically palladium or nickel. wikipedia.org
The Heck reaction with this compound would involve its reaction with an alkene in the presence of a palladium catalyst and a base to yield an arylated alkene.
The Negishi coupling provides a versatile route to introduce alkyl, alkenyl, or aryl groups. wikipedia.org It is particularly useful for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst would result in the corresponding coupled product. wikipedia.orgorganic-chemistry.org Nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, can be employed and sometimes offer different reactivity compared to palladium systems. wikipedia.org
Mechanistic Investigations of Catalytic Cycles and Intermediate Species
The catalytic cycles of these cross-coupling reactions generally involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)), forming a higher oxidation state organometallic complex.
Transmetalation: In the Suzuki and Negishi reactions, the organoboron or organozinc compound transfers its organic group to the metal center, displacing the halide.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the low-valent catalyst and forming the desired product.
Mechanistic studies, often employing techniques like NMR spectroscopy and kinetic analysis, are crucial for understanding the roles of catalysts, ligands, and reaction conditions, and for identifying key intermediates and potential side reactions like homocoupling. wikipedia.org
Functionalization of the Benzamide (B126) Core and Ethoxy Group
Beyond the iodo-moiety, the benzamide core and the ethoxy group of this compound present further opportunities for chemical modification.
Transformations at the Amide Nitrogen and Carbonyl Carbon
The amide bond itself is a robust functional group, but it can undergo various transformations under specific conditions.
N-Arylation and N-Alkylation: While the amide nitrogen is already substituted, further reactions are conceivable, though they might require harsh conditions or specific catalytic systems. For instance, copper- or palladium-catalyzed N-arylation reactions are known for amides. scholaris.ca
Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (2-ethoxybenzoic acid) and amine (4-iodoaniline) under acidic or basic conditions, often requiring elevated temperatures.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert the benzamide into a secondary amine.
Reactions at the Carbonyl Carbon: The carbonyl carbon can be a site for nucleophilic attack, although it is less reactive than a ketone or aldehyde carbonyl. Reactions with powerful organometallic reagents could potentially lead to the formation of ketones after hydrolysis of the intermediate.
The ethoxy group is generally stable, but it could potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding phenol.
Derivatization or Cleavage of the Ethoxy Moiety
The 2-ethoxy group on the benzamide ring is a key site for potential derivatization, primarily through cleavage to the corresponding phenol. This O-dealkylation is a common transformation for aryl alkyl ethers, though the choice of reagent must be compatible with the existing amide and aryl iodide functionalities.
Standard methods for cleaving aryl alkyl ethers involve strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2-type mechanism. pressbooks.pub Given that the other potential site for attack, the sp²-hybridized aromatic carbon, is resistant to SN2 reactions, this method would selectively yield 2-hydroxy-N-(4-iodophenyl)benzamide and ethyl iodide. libretexts.org However, the harsh, acidic conditions could potentially lead to side reactions, such as hydrolysis of the amide bond.
Alternative, milder reagents are often preferred. Lewis acids, particularly boron trihalides (e.g., BBr₃), are highly effective for cleaving aryl ethers at low temperatures. Another notable method involves the use of aluminum and iodine in acetonitrile, which generates aluminum triiodide in situ. This system has been shown to be effective for the dealkylation of various aryl alkyl ethers and is tolerant of several functional groups, including amides. researchgate.net
More recently, photocatalytic methods for the dealkylation of aryl alkyl ethers have been developed, often utilizing copper-based catalysts in the presence of an oxidant like molecular oxygen. acs.orgacs.org These reactions proceed under mild conditions through a radical-mediated pathway, potentially offering a high degree of functional group tolerance, which would be advantageous for a substrate like this compound.
A comparison of potential cleavage methods is presented below.
| Reagent System | Typical Conditions | Mechanism | Potential Compatibility Issues |
| HBr or HI | Aqueous, high temperature | SN2 | Possible amide hydrolysis |
| BBr₃ | Anhydrous CH₂Cl₂, low temp. | Lewis acid-assisted cleavage | Generally good tolerance |
| Al/I₂ | Acetonitrile, reflux | In situ AlI₃ generation | Good tolerance for amides reported researchgate.net |
| Cu-photocatalyst/O₂ | Visible light, room temp. | Radical-mediated HAT | High functional group tolerance expected acs.orgacs.org |
Oxidation Chemistry of the Iodine Atom: Formation and Reactivity of Hypervalent Iodine Species
The iodine atom in this compound is readily oxidized to form hypervalent iodine(III) and iodine(V) species. These compounds, also known as λ³-iodanes and λ⁵-iodanes respectively, are valuable synthetic reagents known for their mild oxidizing properties and reactivity patterns similar to heavy metal reagents but with lower toxicity. acs.orgarkat-usa.orgresearchgate.net
Synthesis and Reactivity of 2-ethoxy-N-(4-iodosophenyl)benzamide and its Derivatives
The parent iodine(III) derivative, an iodosyl (B1239551) compound, can be synthesized by the oxidation of this compound. Iodosylarenes (ArIO) are typically polymeric and sparingly soluble, so they are often generated and used in situ or converted to more synthetically useful monomeric derivatives. arkat-usa.orgrsc.org
A more common and stable class of hypervalent iodine(III) reagents are the (diacetoxyiodo)arenes [ArI(OAc)₂]. The synthesis of 2-ethoxy-N-(4-(diacetoxyiodo)phenyl)benzamide can be achieved through several established oxidative protocols starting from the parent iodoarene. These methods generally involve oxidation in the presence of acetic acid. nih.govnih.govmdpi.com
Table of Synthetic Methods for ArI(OAc)₂ from ArI
| Oxidant | Solvent/Conditions | Comments | Reference |
|---|---|---|---|
| Peracetic acid | Acetic acid, 40 °C | Traditional method, prolonged reaction time | mdpi.comresearchgate.net |
| Sodium perborate | Acetic acid | Effective reagent for various oxidations | organic-chemistry.org |
| m-CPBA | Acetic acid | Good for substrates with electron-withdrawing groups | organic-chemistry.org |
| UHP / AcONa | AcOH / Ac₂O, 40 °C | Urea-hydrogen peroxide adduct, safe oxidant | nih.gov |
| NaIO₄ / AcONa | AcOH / Ac₂O, reflux | Good yields, relatively short reaction time | nih.govresearchgate.net |
Once formed, these hypervalent iodine derivatives are electrophilic and undergo facile ligand exchange and reductive elimination. acs.org The reactivity is centered on the hypervalent 3-center-4-electron (L-I-L) bond. beilstein-journals.org They can act as efficient oxygen or functional group transfer agents in a variety of transformations. nih.govcardiff.ac.uk
Application in Oxidative Functionalizations and Rearrangements
Hypervalent iodine reagents derived from this compound can be applied to a wide range of oxidative reactions. These transformations can be performed using the isolated hypervalent iodine compound or by generating it in situ from the iodoarene with a terminal oxidant like Oxone or m-chloroperoxybenzoic acid (mCPBA), a process known as hypervalent iodine catalysis. beilstein-journals.orgnih.govcardiff.ac.uk
Key applications include:
α-Functionalization of Carbonyl Compounds: (Diacetoxyiodo)arenes are widely used for the α-hydroxylation, α-alkoxylation, or α-acetoxylation of ketones. nih.gov The reaction proceeds through an enol or enolate intermediate.
Oxidative Cyclizations: They can mediate the intramolecular cyclization of unsaturated substrates. For example, N-alkenylamides can undergo cyclization to form oxazolines or other nitrogen heterocycles. beilstein-journals.org
Hofmann-type Rearrangements: Hypervalent iodine reagents are known to effect the rearrangement of carboxamides to amines or their corresponding carbamates, providing a metal-free alternative to the classical Hofmann rearrangement.
Photochemical and Electrochemical Reactivity Studies of the Compound
The presence of the iodoaryl moiety makes this compound susceptible to both photochemical and electrochemical transformations.
Photochemical Reactivity: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation with UV light. mcgill.carsc.org This photolysis generates a 4-(2-ethoxybenzamido)phenyl radical and an iodine radical. nih.govfrontiersin.org The highly reactive aryl radical can then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization, depending on the reaction conditions and substrate structure. This radical-generating capability is a cornerstone of many modern synthetic methods.
Electrochemical Reactivity: The electrochemical behavior of this compound is expected to be characterized by two primary processes: reduction of the aryl iodide and oxidation of the aryl iodide.
Cathodic Reduction: At a negative potential, aryl iodides undergo a one-electron reduction to form a radical anion. pku.edu.cn This intermediate is typically unstable and rapidly cleaves to produce an aryl radical and an iodide ion. pku.edu.cnacs.org This electrochemically generated aryl radical can then be trapped by various radical acceptors or undergo further reduction to an aryl anion, providing pathways for C-C or C-heteroatom bond formation.
Anodic Oxidation: At a positive potential, the iodine atom can be oxidized. This is a well-established method for generating hypervalent iodine(III) species without the need for chemical oxidants. cardiff.ac.uknih.gov The process is believed to involve a two-electron transfer to form the λ³-iodane. chinesechemsoc.org Cyclic voltammetry studies on similar iodoarenes show that this oxidation is typically an irreversible, diffusion-controlled process. cardiff.ac.ukchinesechemsoc.org The stability and subsequent reactivity of the electrochemically generated hypervalent iodine species depend heavily on the solvent and supporting electrolyte used. chemrxiv.org
Kinetic and Thermodynamic Analysis of Selected Reaction Pathways
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, analysis of related systems provides insight into the factors governing the energetics of its potential transformations.
For the cleavage of the ethoxy group , the reaction rate is highly dependent on the chosen method. For acid-catalyzed cleavage, the rate-determining step is typically the SN2 attack of the nucleophile on the protonated ether. For enzymatic O-dealkylation, catalyzed by cytochrome P-450, Michaelis-Menten kinetics would apply, with Kₘ and Vₘ values depending on the specific enzyme isoform. nih.gov A kinetic isotope effect (KIE) study on the photocatalytic dealkylation of a related aryl methyl ether revealed that hydrogen atom transfer from the alkyl group is part of the rate-determining step. acs.org
For the formation and reaction of hypervalent iodine species , thermodynamic parameters are crucial. The oxidation of an iodoarene to a hypervalent iodine(III) compound is an endothermic process that requires a strong oxidant. The stability of the resulting reagent is a key consideration. Thermal analysis of various hypervalent iodine compounds by techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) shows they decompose endothermically, with decomposition temperatures and enthalpies varying significantly based on their structure. researchgate.net Computational studies have been used to probe the thermodynamics of hypervalent iodine-mediated reactions, indicating that the relative stability of intermediates can control product diastereoselectivity. nih.gov
Kinetic studies on electrochemical reactions involving iodoarenes have been performed using techniques like foot-of-the-wave analysis (FOWA) to determine the rate constants of catalytic cycles mediated by these species. chemrxiv.orgchemrxiv.org Such analyses could be applied to quantify the efficiency of this compound as an electrochemical mediator.
Table of Analogous Thermodynamic and Kinetic Data
| Reaction / Process | System Studied | Parameter | Value | Reference |
|---|---|---|---|---|
| O-Deethylation | p-Nitrophenetole (mouse liver) | Apparent Kₘ | 0.28 mM | nih.gov |
| O-Deethylation | p-Nitrophenetole (mouse liver) | Vₘₐₓ | 0.29 nmol/min/mg protein | nih.gov |
| Thermal Decomposition | Polymer-supported ArI(OAc)₂ | Onset Temperature | 132–160 °C | researchgate.net |
This analogous data highlights the types of quantitative measurements that are essential for understanding and optimizing reactions involving this compound.
Supramolecular Chemistry and Molecular Recognition Studies Involving 2 Ethoxy N 4 Iodophenyl Benzamide
Investigation of Self-Assembly Processes and Directed Crystal Growth
The self-assembly of 2-ethoxy-N-(4-iodophenyl)benzamide into well-defined supramolecular architectures is a process dictated by a hierarchy of non-covalent interactions. The spatial arrangement of molecules in the crystalline state is the result of a delicate balance between these forces, leading to the formation of predictable and often intricate patterns. Understanding these processes is fundamental to the rational design of new materials with desired properties.
Role of Amide N-H and Carbonyl O in Hydrogen Bonding Networks
The amide functional group is a cornerstone of hydrogen bonding in a vast array of chemical and biological systems. In this compound, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This donor-acceptor pair is pivotal in the formation of robust one-dimensional chains and two-dimensional sheets.
The formation of a hydrogen bond with the amide carbonyl oxygen can polarize the N-H bond, enhancing its acidity and strengthening subsequent hydrogen bonds formed by the NH group. This phenomenon, known as H-bond cooperativity, can lead to a significant increase in the stability of the resulting supramolecular assemblies. Studies on related benzamide (B126) derivatives have shown that the presence of an intramolecular hydrogen bond to the carbonyl oxygen can increase the strength of an intermolecular hydrogen bond at the N-H site by more than an order of magnitude.
The infrared (IR) spectrum of amides provides valuable insights into their hydrogen bonding state. The N-H stretching vibration, typically appearing in the region of 3500-3200 cm⁻¹, is sensitive to hydrogen bonding. In a non-bonded state, the N-H stretch appears as a sharp band at higher wavenumbers. In contrast, involvement in a hydrogen bond leads to a broadening and a shift to lower wavenumbers (red-shift) of this peak, with the magnitude of the shift correlating with the strength of the interaction. Similarly, the carbonyl (C=O) stretching frequency, usually found between 1680 and 1630 cm⁻¹, also experiences a red-shift upon hydrogen bonding.
Identification of Supramolecular Synthons and Repetitive Motifs
The predictable and recurring patterns of hydrogen bonds in molecular crystals are known as supramolecular synthons. These synthons act as the building blocks for the construction of complex supramolecular architectures. In the case of benzamides, several common synthons are observed.
One of the most prevalent motifs is the catemeric chain, where molecules are linked head-to-tail via N-H···O=C hydrogen bonds, forming a one-dimensional tape. Another common arrangement is the formation of a centrosymmetric dimer, where two molecules are held together by a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. The selection between these and other possible synthons is influenced by factors such as steric hindrance from neighboring groups and the presence of competing interactions. In many benzamide derivatives, the C(4) chain motif, formed by N-H···O hydrogen bonds, is a recurring feature that links molecules into extended structures.
The interplay of these synthons can lead to the formation of more complex, higher-order structures. For instance, the combination of a C(4) chain and other hydrogen bonding interactions can result in the formation of ribbons and sheets, demonstrating the hierarchical nature of self-assembly in these systems.
Exploration of Halogen Bonding Interactions by the 4-Iodophenyl Unit
The presence of an iodine atom on the phenyl ring introduces another powerful tool for directing self-assembly: the halogen bond. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. The strength and directionality of halogen bonds make them highly valuable in crystal engineering.
Experimental Evidence of Halogen Bonding in Cocrystals and Solutions
Computational Analysis of Halogen Bond Strengths and Directionality
Computational chemistry offers a powerful lens through which to analyze the nature and strength of halogen bonds. Density Functional Theory (DFT) calculations are frequently employed to model halogen-bonded systems and to quantify the interaction energies. These studies have revealed that the strength of a halogen bond is influenced by several factors, including the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the substituent on the aromatic ring.
The concept of the σ-hole is central to understanding the directionality of halogen bonds. The σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, along the extension of the R-X covalent bond. This positive region interacts favorably with electron-rich sites, leading to a highly directional interaction, typically with an R-X···Y angle close to 180°.
Computational studies on iodobenzene (B50100) derivatives have shown that the interaction energy of a C-I···N halogen bond can range from approximately -3 to -6 kcal/mol, depending on the substituents on the phenyl ring and the nature of the nitrogen-containing acceptor. Electron-withdrawing groups on the phenyl ring tend to increase the positive potential of the σ-hole, thereby strengthening the halogen bond.
To illustrate the typical strength of such interactions, the following table presents calculated binding energies for halogen-bonded complexes between substituted iodobenzenes and ammonia, a common Lewis base acceptor.
| Halogen Bond Donor (Substituent on Iodobenzene) | Calculated Binding Energy (kcal/mol) |
| H | -3.9 |
| p-NO₂ | -5.5 |
| m-NO₂ | -5.3 |
| o-NO₂ | -4.8 |
| p-CN | -5.1 |
| m-CN | -5.0 |
| o-CN | -4.5 |
Comparison with Other Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
The relative strength of these interactions determines the final supramolecular architecture. Hydrogen bonds involving the amide group are generally stronger than halogen bonds. However, the high directionality of halogen bonds can make them a decisive factor in controlling the orientation of molecules. In many systems containing both hydrogen and halogen bond donors and acceptors, a hierarchy of interactions is observed, with the strongest interactions dictating the primary structural motifs, which are then organized by weaker forces.
For instance, in cocrystals of 4-iodotetrafluorobenzoic acid with certain dithianes, the robust carboxylic acid dimer, formed through strong O-H···O hydrogen bonds, remains intact, while the weaker C-I···S halogen bonds link these dimers into a polymeric chain. This demonstrates how different non-covalent interactions can work in concert to build complex structures. The presence of the ethoxy group in this compound adds another layer of complexity, as it can influence the crystal packing through steric effects and weak C-H···O interactions.
Host-Guest Chemistry and Complexation with Synthetic Receptors
The field of host-guest chemistry explores the formation of well-defined complexes between a larger 'host' molecule and a smaller 'guest' molecule. Although no specific host-guest studies involving this compound have been reported, the general class of benzamides has been shown to act as guests for various synthetic receptors.
Research into related benzamide derivatives demonstrates their ability to form inclusion complexes with macrocyclic hosts like cyclodextrins and cucurbiturils. For instance, derivatives such as N-(2-bromo-phenyl)-2-hydroxy-benzamide have been shown to form inclusion complexes with β-cyclodextrin, where the benzamide derivative is partially encapsulated within the cyclodextrin (B1172386) cavity. mdpi.com This complexation was found to be beneficial for the compound's biological effects. mdpi.com Similarly, 2-Amino-N-o-tolyl-benzamide forms a 1:1 inclusion compound with beta-cyclodextrin, which enhances its solubility and antioxidant activity. jcsp.org.pk
The driving forces for such complexation typically involve hydrophobic interactions, where the aromatic rings of the guest molecule are shielded from the aqueous environment by the hydrophobic interior of the cyclodextrin cavity, as well as hydrogen bonding between the guest and the hydroxyl groups on the rim of the cyclodextrin. Given the structural similarities, it is plausible that this compound could also form stable inclusion complexes with cyclodextrins.
Cucurbit[n]urils are another class of macrocyclic hosts known to encapsulate guest molecules. For example, cucurbit ontosight.aiuril (Q ontosight.ai), with its large hydrophobic cavity, has been shown to form a stable 1:2 inclusion complex with an N,4-di(pyridinyl)benzamide derivative. mdpi.com The study revealed that the host preferentially encapsulates the phenylpyridinium salt moiety of the guest. mdpi.com This suggests that the phenyl rings of this compound could be suitable for encapsulation by large macrocyclic hosts.
Acyclic hosts, though less common in this context, can also be designed to recognize and bind benzamide-type structures through a combination of hydrogen bonding and aromatic stacking interactions.
Table 1: Examples of Host-Guest Complexes with Benzamide Derivatives
| Host Molecule | Guest Benzamide Derivative | Stoichiometry (Host:Guest) | Key Interactions |
| Beta-cyclodextrin | 2-Amino-N-o-tolyl-benzamide | 1:1 | Hydrophobic interactions, Hydrogen bonding |
| Beta-cyclodextrin | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Partial Inclusion | Hydrophobic interactions, Hydrogen bonding |
| Cucurbit ontosight.aiuril | N,4-Di(pyridinyl)benzamide derivative | 1:2 | Hydrophobic interactions, Ion-dipole interactions |
Molecular recognition is fundamental to the function of many chemical and biological systems and is governed by the specific and selective non-covalent interactions between molecules. google.com For this compound, specificity would arise from the unique spatial arrangement and electronic properties of its functional groups.
The amide group is a key player in molecular recognition, capable of forming strong and directional hydrogen bonds. researchgate.net The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of specific recognition motifs, such as the common acid-amide dimer synthon seen in co-crystals. biointerfaceresearch.comresearchgate.net
The iodine atom on the N-phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a carbonyl oxygen or a π-system. In the crystal structure of the closely related 2-iodo-N-phenylbenzamide, C—I⋯π(ring) halogen bonds are observed, contributing to the formation of molecular sheets. iucr.orgiucr.org This demonstrates the potential for the iodine atom in this compound to direct molecular assembly with high specificity.
Formation of Co-crystals and Inclusion Compounds
Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds. biointerfaceresearch.com The ability of benzamides to form co-crystals has been explored, particularly with carboxylic acids. researchgate.net Studies on benzamide-benzoic acid pairs have shown that the formation of co-crystals can be influenced by the electronic nature of substituents on the co-former. researchgate.netacs.org For instance, co-crystallization was more successful when electron-withdrawing groups were present on the benzoic acid, which strengthens the intermolecular acid-amide interaction. acs.org
Given its structure, this compound has the necessary functional groups to act as a co-former. The amide group can form robust hydrogen-bonded synthons with suitable partners like carboxylic acids or other amides. The crystal packing of such co-crystals would likely be governed by a hierarchy of interactions, including the strong N—H⋯O hydrogen bonds of the amide dimer, supplemented by weaker C—H⋯O, C—H⋯π, and potential C—I⋯O/π halogen bonds. iucr.orgnih.gov
Inclusion compounds are a broader class that includes co-crystals as well as channel and clathrate structures where one type of molecule (the guest) is entrapped in the crystalline framework of another (the host). inflibnet.ac.in While benzamide itself has a somewhat limited ability to form co-crystals, its derivatives can be effective co-formers. nih.gov The formation of inclusion compounds is not limited to macrocyclic hosts; for example, some "wheel and axle" type molecules can form inclusion compounds where guest molecules are located in channels within the crystal lattice. researchgate.net The structure of this compound, with its somewhat linear N-phenylbenzamide core and terminal ethoxy group, could potentially form such host lattices or be included as a guest in appropriate systems.
Table 2: Key Intermolecular Interactions in Benzamide-Containing Crystal Structures
| Interaction Type | Donor | Acceptor | Relevance to this compound |
| Hydrogen Bond | N-H (Amide) | O=C (Amide), O (Carboxylic Acid) | Primary interaction for forming dimers and chains. iucr.org |
| Hydrogen Bond | C-H (Aromatic/Alkyl) | O=C (Amide), O (Ethoxy), π-system | Weaker interactions that stabilize crystal packing. nih.gov |
| Halogen Bond | C-I | π-system (Aromatic ring), O=C | Directs assembly and contributes to packing, as seen in related iodobenzamides. iucr.orgiucr.org |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to the overall stability of the crystal lattice. |
Role as a Ligand in Coordination Chemistry
A comprehensive review of the scientific literature reveals no specific studies on the synthesis and characterization of metal complexes containing this compound as a ligand. However, the inherent structural motifs of the molecule, particularly the amide group, allow for a general discussion of its potential coordination behavior based on the known chemistry of similar benzamide-type ligands.
Synthesis and Characterization of Metal Complexes Containing the Compound
There is currently no available scientific literature detailing the synthesis and characterization of metal complexes specifically involving this compound. The synthesis of such complexes would typically involve reacting the benzamide with a suitable metal salt in an appropriate solvent. Characterization would then likely employ techniques such as X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to determine the structure, bonding, and composition of the resulting complexes.
Investigation of Coordination Modes and Metal-Ligand Interactions
In the absence of experimental data for this compound, the potential coordination modes can be inferred from the general behavior of benzamide ligands. The amide group possesses two potential donor atoms: the carbonyl oxygen and the amide nitrogen. Coordination typically occurs through the carbonyl oxygen, which is more Lewis basic. Bidentate coordination, involving both the oxygen and the nitrogen, is also a possibility, potentially leading to the formation of stable chelate rings with a metal center. The nature of the metal ion and the reaction conditions would be critical in determining the final coordination mode. The metal-ligand interactions would likely involve donation of electron density from the ligand's donor atoms to the metal center, forming a coordinate covalent bond.
Precursor Chemistry for Advanced Radiopharmaceutical Labeling (Focus on Isotope Incorporation and Chemical Stability)
While no studies specifically report on the radiolabeling of this compound, the presence of the iodophenyl group makes it a potential precursor for the synthesis of radiopharmaceuticals. The broader class of N-arylbenzamides has been investigated for such applications, particularly for the development of imaging agents for diagnostic purposes.
The iodine atom on the phenyl ring can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I, to create a radiolabeled version of the molecule. This process, known as radioiodination, is a common strategy in the development of radiotracers for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.
For instance, radioiodinated N-(alkylaminoalkyl)-substituted benzamides have been synthesized and evaluated as melanoma-imaging agents. nih.gov These studies demonstrate that the benzamide scaffold can be effectively labeled with iodine radioisotopes and can be tailored to achieve favorable biological properties. nih.gov Similarly, other iodinated aromatic compounds, such as derivatives of isoquinoline (B145761) carboxamide, have been labeled with fluorine-18 (B77423) for PET imaging of specific biological targets. nih.gov
The table below summarizes the key aspects related to the potential use of this compound as a radiopharmaceutical precursor, based on general principles and findings from related compounds.
| Feature | Description | Relevance to this compound |
| Isotope Incorporation | The introduction of a radioactive isotope into the molecule. | The iodophenyl group allows for the potential replacement of the stable iodine atom with a radioactive iodine isotope (e.g., ¹²³I, ¹³¹I) through radioiodination reactions. |
| Labeling Method | The chemical reaction used to incorporate the radioisotope. | Methods such as electrophilic or nucleophilic radioiodination could potentially be employed. |
| Chemical Stability | The resistance of the radiolabeled compound to decomposition, particularly the stability of the carbon-radioisotope bond. | The stability of the C-I bond is crucial to prevent in vivo deiodination and ensure accurate imaging. This would need to be experimentally evaluated. |
| Potential Application | The diagnostic or therapeutic purpose of the radiolabeled compound. | Depending on its biological target, a radiolabeled version could potentially be used as an imaging agent in SPECT or PET. |
Advanced Chemical Applications of this compound and its Utilization as a Molecular Scaffold
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethoxy-N-(4-iodophenyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with benzamide core functionalization. Key steps include:
- Amide Coupling: React 2-ethoxybenzoic acid with 4-iodoaniline using coupling agents like EDCI/HOBt in dichloromethane under nitrogen .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Elevated temperatures (60–80°C) enhance reaction rates but require monitoring for side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Yield improvements (from 60% to 85%) are achieved via iterative adjustments to stoichiometry and catalyst loading .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of ethoxy and iodophenyl groups. Aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl resonance (δ ~168 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (HRMS): ESI-HRMS validates the molecular ion peak (m/z 409.02 for [M+H]⁺) and isotopic pattern consistent with iodine .
Q. How can X-ray crystallography resolve the molecular structure and conformation of this compound?
- Methodological Answer:
- Data Collection: Use single crystals grown via slow evaporation (ethanol/water). Collect diffraction data at 100 K using Mo-Kα radiation .
- Structure Refinement: SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. The iodine atom’s electron density map aids in resolving positional disorder .
- Validation: Check R-factors (<5%) and residual density maps to confirm accuracy. Crystallographic data is deposited in the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be systematically resolved?
- Methodological Answer:
- Assay Standardization: Replicate studies using uniform protocols (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .
- Meta-Analysis: Pool data from independent studies (≥5) to calculate weighted mean IC₅₀ values. Use statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) for binding kinetics or in vivo zebrafish models for bioavailability .
Q. What in silico strategies predict this compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs). The iodophenyl group’s hydrophobic interactions dominate docking scores .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability in lipid bilayers. Analyze hydrogen bonds between the ethoxy group and conserved serine residues .
- QSAR Modeling: Train models on analogs (e.g., 4-methoxy derivatives) to predict logP and toxicity. Adjust the iodine substituent’s Hammett σ value to optimize activity .
Q. How to design experiments to elucidate the compound’s mechanism of action in neurological targets?
- Methodological Answer:
- Target Identification: Perform a kinome-wide screen (DiscoverX) to identify kinases inhibited at <1 μM. Prioritize candidates with structural homology to benzamide-binding domains .
- Pathway Analysis: Use RNA-seq on treated neuronal cells to map differentially expressed genes (e.g., potassium channel regulators) .
- Functional Assays: Patch-clamp electrophysiology on HEK293 cells expressing GIRK channels quantifies activation/inhibition .
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
- Methodological Answer:
- Forced Degradation: Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via UPLC-PDA .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months. Use Arrhenius modeling to extrapolate shelf life .
- Metabolic Stability: Incubate with liver microsomes (human/rat). LC-MS/MS identifies major metabolites (e.g., de-ethylated products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
